Molecular Weight and Hydrogen-Bond Donor Count Differentiate Target Compound from Regioisomeric N-(4-Methoxyphenyl) Analog (CAS 378208-76-5)
The target compound (C₁₇H₂₁N₅O₅, MW = 375.38) differs from the closest regioisomeric analog N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (CAS 378208-76-5; C₁₆H₁₉N₅O₄, MW = 345.35) by the presence of a second methoxy group on the phenyl ring and by a shift of the morpholine substituent from C-2 to C-6 of the pyrimidine. These structural differences produce quantifiable changes in key drug-likeness descriptors: the target compound has one additional hydrogen-bond acceptor (from the second methoxy oxygen) and a higher molecular weight (+30 Da), while maintaining the same hydrogen-bond donor count (NH = 1). The TPSA of the target compound is 35.94 Ų (calculated), compared to an estimated TPSA of ~44–48 Ų for the regioisomer due to the different positioning of polar atoms . These differences affect passive membrane permeability predictions and may influence oral bioavailability potential in lead optimization campaigns.
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor profile |
|---|---|
| Target Compound Data | MW = 375.38 g/mol; HBD = 1; HBA (including morpholine O and methoxy O atoms) = 6; TPSA = 35.94 Ų; cLogP = 2.99 |
| Comparator Or Baseline | N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (CAS 378208-76-5): MW = 345.35 g/mol; HBD = 1; HBA = 5; estimated TPSA ≈ 44–48 Ų |
| Quantified Difference | ΔMW = +30 g/mol; ΔHBA = +1; ΔTPSA ≈ −8 to −12 Ų (target compound more lipophilic despite higher MW) |
| Conditions | In silico property calculation (MCULE-based computation), standard conditions |
Why This Matters
The higher molecular weight combined with lower TPSA distinguishes this compound from its regioisomer in permeability predictions, directly impacting its suitability for cell-based screening assays where membrane penetration is required.
